molecular formula C14H16N6O3 B570037 5,6,7,8-Tetrahydropteroic Acid CAS No. 4299-32-5

5,6,7,8-Tetrahydropteroic Acid

Cat. No.: B570037
CAS No.: 4299-32-5
M. Wt: 316.321
InChI Key: OXIZGFYJYJOABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropteroic Acid typically involves the hydrogenation of pteroic acid. One common method includes the use of hydrogen gas in the presence of a palladium catalyst under mild conditions . Another approach involves the reduction of pteroic acid derivatives using sodium borohydride in an aqueous solution .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors where pteroic acid is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydropteroic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties. Unlike its parent compound, it is more stable and can participate in a wider range of biochemical reactions .

Properties

CAS No.

4299-32-5

Molecular Formula

C14H16N6O3

Molecular Weight

316.321

IUPAC Name

4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoic acid

InChI

InChI=1S/C14H16N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,9,16,18H,5-6H2,(H,22,23)(H4,15,17,19,20,21)

InChI Key

OXIZGFYJYJOABB-UHFFFAOYSA-N

SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)O

Synonyms

Tetrahydropteroic Acid;  p-[[(2-Amino-5,6,7,8-tetrahydro-4-hydroxy-6-pteridinyl)methyl]amino]benzoic Acid;  4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoic Acid;  4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]am

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.